molecular formula C10H7ClN2O B13303277 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13303277
M. Wt: 206.63 g/mol
InChI Key: IMCOWXOHMWLQOK-UHFFFAOYSA-N
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Description

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole ring attaches to the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Chloro-2-(1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-Chloro-2-(1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other active sites, leading to the desired biological effect. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1H-imidazol-1-yl)benzaldehyde
  • 4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde
  • 3-Bromo-2-(1H-imidazol-1-yl)benzaldehyde

Uniqueness

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is unique due to the specific positioning of the chlorine atom and the imidazole ring on the benzaldehyde moiety. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-2-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-2-8(6-14)10(9)13-5-4-12-7-13/h1-7H

InChI Key

IMCOWXOHMWLQOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CN=C2)C=O

Origin of Product

United States

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